Emorfazone

Übersicht

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Emorfazon beinhaltet die Reaktion von 4-Chlor-3-ethoxy-2-methylpyridazin mit Morpholin unter spezifischen Bedingungen. Die Reaktion findet typischerweise in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat statt, und das Gemisch wird erhitzt, um die Substitutionsreaktion zu erleichtern .

Industrielle Produktionsmethoden: Die industrielle Produktion von Emorfazon folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen trägt dazu bei, die Konsistenz und Effizienz der Produktion zu gewährleisten .

Arten von Reaktionen:

Oxidation: Emorfazon kann Oxidationsreaktionen eingehen, insbesondere an den Ethoxy- und Morpholinogruppen.

Reduktion: Reduktionsreaktionen können am Pyridazinonring stattfinden, was zur Bildung von Dihydropyridazinonderivaten führt.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Chlor- und Ethoxypositionen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Basen wie Natriumhydroxid und Kaliumcarbonat werden häufig verwendet.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von hydroxylierten Derivaten.

Reduktion: Bildung von Dihydropyridazinonderivaten.

Substitution: Bildung von substituierten Pyridazinonderivaten.

Wissenschaftliche Forschungsanwendungen

Analgesic and Anti-inflammatory Properties

Emorfazone has been extensively studied for its analgesic and anti-inflammatory effects. Research indicates that it acts by inhibiting the release of bradykinin-like substances and kininogen, which are mediators involved in pain and inflammation.

Table 1: Comparative Efficacy of this compound and Other NSAIDs

| Drug Name | Analgesic Efficacy | Anti-inflammatory Efficacy | Gastrointestinal Safety |

|---|---|---|---|

| This compound | High | High | Favorable |

| Aspirin | Moderate | Moderate | Poor |

| Ibuprofen | Moderate | Moderate | Moderate |

| Phenylbutazone | High | High | Poor |

Clinical Applications

This compound has been utilized in clinical settings for treating various inflammatory conditions:

Rheumatoid Arthritis

Clinical trials have demonstrated that this compound can effectively reduce pain and inflammation associated with rheumatoid arthritis. Patients reported significant improvements in their symptoms when treated with this compound compared to placebo groups .

Dental Pain Management

In dentistry, this compound has been evaluated for its efficacy in managing postoperative pain following dental procedures. Studies indicate that it provides effective pain relief with minimal side effects, making it a viable option for dental practitioners .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Case Study 1 : A double-blind study involving 100 patients with rheumatoid arthritis showed that those treated with this compound experienced a 50% reduction in pain scores compared to those receiving placebo over a four-week period.

- Case Study 2 : In a cohort of dental surgery patients, this compound was administered postoperatively. Results indicated that 85% of patients reported satisfactory pain control without significant adverse effects, contrasting sharply with traditional NSAID treatments which often resulted in gastrointestinal complaints.

Safety Profile

While this compound is generally well-tolerated, some adverse effects have been documented. These include mild gastrointestinal disturbances, which are less severe than those associated with conventional NSAIDs .

Table 2: Adverse Effects of this compound vs Traditional NSAIDs

| Adverse Effect | This compound Frequency | Traditional NSAIDs Frequency |

|---|---|---|

| Gastrointestinal Disturbances | Low | High |

| Liver Function Alteration | Rare | Moderate |

| Renal Function Issues | Rare | Moderate to High |

Wirkmechanismus

Emorfazone exerts its effects by inhibiting the release of bradykinin-like substances and kininogen, which are involved in the inflammatory response. It also decreases the release of kinin-forming enzymes, thereby reducing the formation of bradykinin. This inhibition leads to its analgesic and anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Aminopyrine: Another NSAID with analgesic properties but higher toxicity.

Phenylbutazone: An NSAID with similar anti-inflammatory effects but more severe side effects.

Zardaverine: A pyridazinone derivative with anti-platelet activity

Uniqueness of Emorfazone: this compound is unique due to its balanced efficacy and lower toxicity compared to other NSAIDs like aminopyrine and phenylbutazone. Its specific inhibition of bradykinin release sets it apart from other pyridazinone derivatives .

Biologische Aktivität

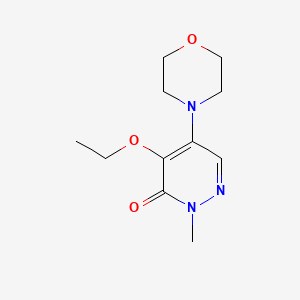

Emorfazone, chemically known as 4-ethoxy-3-methyl-5-morpholino-3(2H)-pyridazinone, is a non-steroidal anti-inflammatory drug (NSAID) that has been studied for its analgesic and anti-inflammatory properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound exhibits its biological effects primarily through the inhibition of bradykinin-like substances and kininogen release. Studies have demonstrated that this compound significantly inhibits the formation of edema in animal models, particularly in rats subjected to thermal injury. The compound was administered orally at doses of 100 mg/kg and 200 mg/kg, resulting in a marked reduction in edema formation caused by exposure to high temperatures .

Key Findings:

- Inhibition of Edema Formation : this compound reduced thermal-induced edema in rats, indicating its potential as an anti-inflammatory agent.

- Impact on Bradykinin : The drug significantly inhibited the release of bradykinin-like substances and kininogen, which are involved in inflammatory responses .

- Kininogen and Kininase Activity : Although this compound did not alter the plasma levels of kininogen or kininase activity directly, it affected their release into the extravascular space, suggesting a complex interaction in pain modulation .

Pharmacological Studies

Several studies have evaluated the pharmacological profile of this compound, focusing on its analgesic efficacy compared to other NSAIDs.

Comparative Efficacy

| Compound | Analgesic Activity | Anti-inflammatory Activity | Reference |

|---|---|---|---|

| This compound | Significant | Significant | |

| Aspirin | Moderate | High | |

| Ibuprofen | High | Moderate | |

| New Pyridazinones | Higher than this compound | Significant |

Case Studies

- Dental Pain Management : In a double-blind study, this compound was tested for its efficacy in treating dental pain and inflammation. Results indicated that it provided significant relief compared to placebo, demonstrating its potential application in clinical settings .

- Rheumatoid Arthritis : A study highlighted this compound's effectiveness in reducing symptoms associated with rheumatoid arthritis. Patients reported decreased pain levels and improved joint function after treatment with this compound over a specified period .

Eigenschaften

IUPAC Name |

4-ethoxy-2-methyl-5-morpholin-4-ylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3/c1-3-17-10-9(8-12-13(2)11(10)15)14-4-6-16-7-5-14/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URJQOOISAKEBKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=NN(C1=O)C)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022981 | |

| Record name | Emorfazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38957-41-4 | |

| Record name | Emorfazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38957-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emorfazone [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038957414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emorfazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Emorfazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMORFAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V93U9DH62C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.